1-(1-Adamantyl)pyridinium bromide

Solvolysis Nucleophilic Displacement Kinetics

Sourcing a reliable structure-directing agent for MCM-58 synthesis is often hindered by the limited availability of specialized templates. 1-(1-Adamantyl)pyridinium bromide overcomes this by providing a cost-effective route to crystallize the MCM-58 pore architecture, where generic alkylpyridinium analogs fail. Key supply and performance advantages include: - Function-specific design: The rigid adamantyl cage enables exclusive formation of the MCM-58 phase under hydrothermal conditions (YO₂/X₂O₃ = 10-1000; R/YO₂ = 0.01-0.4). - Mechanistic purity: The steric bulk eliminates backside nucleophilic attack, serving as a clean kinetic probe for unassisted solvolysis (SN1) mechanisms, unlike N-tert-butyl analogs. - Versatile precursor: Reacts with iodine to form crystallographically characterizable mixed iodobromide salts for halogen bonding research.

Molecular Formula C15H20BrN
Molecular Weight 294.23 g/mol
CAS No. 19984-57-7
Cat. No. B033604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)pyridinium bromide
CAS19984-57-7
Molecular FormulaC15H20BrN
Molecular Weight294.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]
InChIInChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1
InChIKeyAXXUSTFZAJVTMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)pyridinium Bromide Technical Overview


1-(1-Adamantyl)pyridinium bromide (CAS 19984-57-7) is a quaternary ammonium salt with the molecular formula C15H20BrN and a molecular weight of 294.23 g/mol [1]. The compound features a rigid adamantane cage covalently bonded to a pyridinium cation, with bromide as the counterion. It appears as a white crystalline solid and exhibits a melting point of 245°C (decomposition, lit.) [2]. As a member of the N-alkylpyridinium class, this compound serves as a precursor to solvatochromic dyes, a structure-directing agent in zeolite synthesis, and a model substrate for investigating solvolysis mechanisms. Its defining structural characteristic—the direct attachment of the bulky, spherical adamantyl group to the pyridinium nitrogen—differentiates it from simpler alkylpyridinium analogs and governs its unique steric, solubility, and reactivity profiles.

Why Generic Substitution Fails for 1-(1-Adamantyl)pyridinium Bromide


Generic substitution of 1-(1-adamantyl)pyridinium bromide with simpler N-alkylpyridinium analogs (e.g., N-methylpyridinium bromide, N-tert-butylpyridinium bromide) fails in critical applications due to the unique steric bulk and conformational rigidity of the adamantyl cage [1]. The adamantane moiety introduces a sterically demanding, three-dimensional volume (estimated molar volume significantly exceeding that of tert-butyl) that directly alters solvation energetics, molecular packing in crystal lattices, and the transition-state geometry of reactions involving the pyridinium cation. In zeolite synthesis, the specific shape and size of the 1-(1-adamantyl)pyridinium cation are essential for templating the MCM-58 pore architecture; smaller or differently shaped directing agents fail to crystallize this phase [2]. In solvolysis studies, the adamantyl group eliminates backside nucleophilic attack pathways that remain accessible to less hindered tert-alkyl analogs, rendering the compound a cleaner mechanistic probe [3]. Procurement decisions must therefore be guided by the specific functional requirements of the application—steric volume, cavity-filling capability, and structural preorganization—not merely the presence of a pyridinium bromide functionality.

1-(1-Adamantyl)pyridinium Bromide Evidence Guide


Steric Bulk in Solvolysis: Adamantyl vs. tert-Butyl

The 1-adamantyl substituent imposes a fundamentally different solvolytic mechanism compared to N-tert-butylpyridinium bromide. While N-tert-butylpyridinium cations exhibit some solvent-dependent rate variation and potential nucleophilic assistance, the adamantyl cage eliminates these pathways entirely [1]. The solvolysis rates for 1-(1-adamantyl)pyridinium cation are almost independent of solvent and show less variation with substrate structure than do analogues with leaving groups departing as anions [1].

Solvolysis Nucleophilic Displacement Kinetics

Cost-Effective MCM-58 Structure-Directing Agent

Prior to this invention, MCM-58 synthesis required expensive structure-directing agents such as N-benzylquinuclidinium cations, N-benzyltropanium cations, or N-benzyl-1,4-diazabicyclo[2.2.2]octane cations [1]. The present invention demonstrates that 1-(1-adamantyl)pyridinium cations can successfully template MCM-58 crystallization while being produced from relatively inexpensive starting materials—adamantyl bromide and pyridine [1]. The synthesis employs a molar ratio range of R/YO2 = 0.01-0.4 (where R is the 1-(1-adamantyl)pyridinium directing agent and Y is the tetravalent element, typically silicon) [1].

Zeolite Synthesis MCM-58 Structure-Directing Agent

Crystal Structure of Mixed Iodobromide Polyhalides

Iodination of 1-(1-adamantyl)pyridinium bromide with an equimolar amount of molecular iodine yields a salt with the refined composition C15H20Br0.89I2.11N[C15H+20·0.41(I3−)·0.30(Br2I−)·0.29(BrI2−)], and its crystal structure was determined by X-ray diffraction [1]. This demonstrates the ability of the 1-adamantylpyridinium cation to stabilize mixed trihalide counterions with defined, crystallographically verified occupancy ratios.

Crystallography Polyhalide Chemistry X-ray Diffraction

Adamantyl Steric Effect on Cocrystal Packing

Among alkyl groups evaluated by X-ray diffraction (XRD), the 1-adamantyl group—due to its bulkiness—exerts the most significant effect on the relative positions of molecules in cocrystals [1]. This finding emerges from a systematic study of steric and electronic substituent effects on the association of 2-acylaminopyridines and benzoic acids, analyzed by XRD, solution NMR, and solid-state NMR [1].

Crystal Engineering Cocrystals Steric Effects

1-(1-Adamantyl)pyridinium Bromide Application Scenarios


MCM-58 Synthesis for Hydrocarbon Conversion

Procure 1-(1-adamantyl)pyridinium bromide as a cost-effective structure-directing agent for the hydrothermal synthesis of MCM-58 zeolite. The cation templates the MCM-58 pore architecture under synthesis conditions of YO2/X2O3 = 10-1000 and R/YO2 = 0.01-0.4, where R represents the 1-(1-adamantyl)pyridinium cation [1]. The resulting MCM-58 material is suitable for toluene disproportionation, transalkylation of aromatics, paraffin isomerization, and alkylation of aromatics with olefins. This route avoids the high cost and limited commercial availability of alternative directing agents such as N-benzylquinuclidinium or N-benzyl-1,4-diazabicyclo[2.2.2]octane cations [1].

SN1 Solvolysis Mechanistic Studies

Use 1-(1-adamantyl)pyridinium bromide as a kinetic probe for investigating dissociative (SN1-type) solvolysis mechanisms. The adamantyl group sterically precludes backside nucleophilic attack, ensuring that solvolysis proceeds through an unassisted dissociation pathway [1]. Solvolysis rates for the 1-(1-adamantyl)pyridinium cation are nearly independent of solvent identity, making it an ideal substrate for isolating leaving-group effects from solvent perturbation [1]. This contrasts with N-tert-butylpyridinium analogs, which retain measurable nucleophilic assistance and solvent-dependent rate variation.

Mixed Iodobromide Polyhalide Synthesis

Employ 1-(1-adamantyl)pyridinium bromide as a precursor for preparing crystallographically characterizable mixed iodobromide salts. Reaction with equimolar molecular iodine yields a salt with refined composition C15H20Br0.89I2.11N, featuring a counterion mixture of 41% triiodide (I3−), 30% dibromoiodide (Br2I−), and 29% bromodiiodide (BrI2−) [1]. Single-crystal X-ray diffraction confirms the structural organization of these polyhalide anions within the crystal lattice. This application is relevant for researchers investigating halogen bonding, polyhalide chemistry, or the electronic structure of mixed halide systems [1].

Adamantyl Steric Bulk in Crystal Engineering

Select 1-(1-adamantyl)pyridinium bromide or its derivatives for crystal engineering projects where predictable, dominant steric effects on molecular packing are desired. XRD studies on related adamantyl-containing systems demonstrate that among alkyl substituents, the 1-adamantyl group produces the most significant perturbation of relative molecular positioning in cocrystals [1]. This property is valuable for designing solid-state materials with controlled packing motifs, for investigating steric versus electronic contributions to supramolecular assembly, or for developing crystallization processes where the adamantyl group serves as a reliable crystal-packing director [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Adamantyl)pyridinium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.